{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6,8-Dimethyl-1-oxaspiro[45]decan-2-yl}methanol is a chemical compound with the molecular formula C12H22O2 It is characterized by a spirocyclic structure, which includes a spiro[45]decane ring system with an oxirane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol precursor in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}aldehyde or {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}carboxylic acid.
Scientific Research Applications
{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
- {1-oxaspiro[4.5]decan-2-yl}methanol
Uniqueness
{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific substitution pattern and the presence of a methanol group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(6,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-9-3-5-12(10(2)7-9)6-4-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
YFPHYYDPQXQCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC(O2)CO)C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.